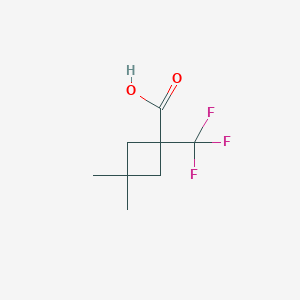

3,3-Dimethyl-1-(trifluormethyl)cyclobutan-1-carbonsäure

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for “3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid” is 1S/C8H11F3O2/c1-7(2)3-4(6(12)13)5(7)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmazeutika

Diese Verbindung wird in der pharmazeutischen Forschung zur Entwicklung neuer Arzneimittel eingesetzt. Ihre einzigartige Struktur macht sie zu einem Kandidaten für die Entwicklung neuartiger niedermolekularer Therapeutika . Aufgrund ihrer potenziellen Bioaktivität, die von der Trifluormethylgruppe herrührt, kann sie als Baustein für pharmazeutische Wirkstoffe (APIs) dienen.

Materialwissenschaften

In den Materialwissenschaften kann diese Säure an der Synthese von fortschrittlichen Materialien beteiligt sein. Ihr Cyclobutan-Kern könnte Polymeren oder anderen Materialien Steifigkeit verleihen und so ihre strukturelle Integrität und thermische Stabilität verbessern .

Chemische Synthese

Als Reagenz in der chemischen Synthese ist 3,3-Dimethyl-1-(trifluormethyl)cyclobutan-1-carbonsäure wertvoll für die Einführung der Trifluormethylgruppe in andere Verbindungen. Diese Gruppe ist bekannt dafür, die Lipophilie und metabolische Stabilität von Molekülen zu erhöhen .

Analytische Chemie

In der analytischen Chemie könnte diese Verbindung als Standard- oder Referenzmaterial in der Chromatographie und Massenspektrometrie verwendet werden. Ihre klar definierte Struktur und ihre Eigenschaften ermöglichen eine präzise Kalibrierung und Methodenentwicklung .

Life-Science-Forschung

Die Säure findet Anwendungen in der Life-Science-Forschung, insbesondere im Studium des Zellstoffwechsels und der Enzym-Substrat-Wechselwirkungen. Die Trifluormethylgruppe kann eine nützliche Sonde sein, um die Wechselwirkung kleiner Moleküle mit biologischen Systemen zu verstehen.

Industrielle Anwendungen

Industriell könnte diese Verbindung bei der Herstellung von Agrochemikalien oder als Zwischenprodukt bei der Herstellung komplexerer organischer Moleküle verwendet werden. Ihre Stabilität unter verschiedenen Bedingungen macht sie für großtechnische Anwendungen geeignet .

Wirkmechanismus

The mechanism of action for “3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid” is not specified in the search results. As this compound is typically used for research purposes, its mechanism of action would likely depend on the specific context of the research.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Biochemische Analyse

Biochemical Properties

3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of trifluoromethylation. This compound interacts with various enzymes and proteins, facilitating the transfer of the trifluoromethyl group to target molecules. The interaction with enzymes such as cytochrome P450 and other oxidoreductases is crucial for its biochemical activity. These interactions often involve the formation of transient complexes, where the trifluoromethyl group is transferred to the substrate, resulting in modified biochemical properties of the target molecules .

Cellular Effects

The effects of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting downstream pathways involved in cell proliferation, differentiation, and apoptosis. Additionally, 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Molecular Mechanism

At the molecular level, 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group of the compound is known to form strong interactions with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by binding to DNA or interacting with transcriptional machinery. The molecular mechanism involves the formation of stable adducts with target biomolecules, resulting in altered biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of the compound .

Dosage Effects in Animal Models

The effects of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects may occur, including disruption of normal cellular processes and induction of oxidative stress. These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications .

Metabolic Pathways

3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is involved in several metabolic pathways, primarily those related to its trifluoromethylation activity. The compound interacts with enzymes such as cytochrome P450, which facilitate its metabolism and incorporation into biochemical pathways. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in target tissues. The distribution pattern of the compound is influenced by its chemical properties, including its hydrophobicity and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is determined by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical pathways .

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-6(2)3-7(4-6,5(12)13)8(9,10)11/h3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSVRBYMUOQECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C(=O)O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

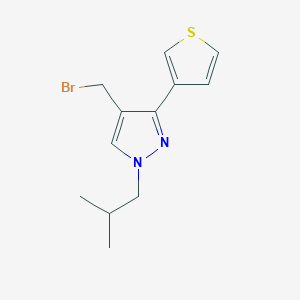

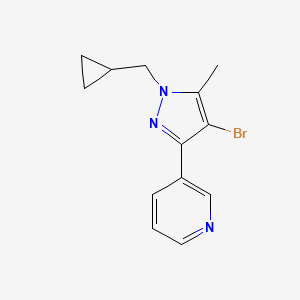

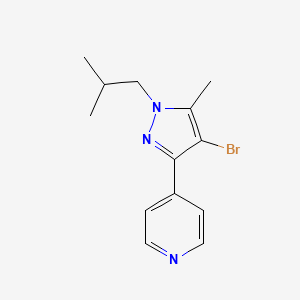

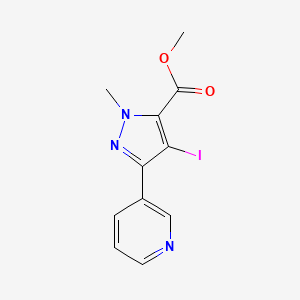

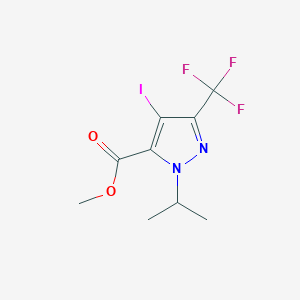

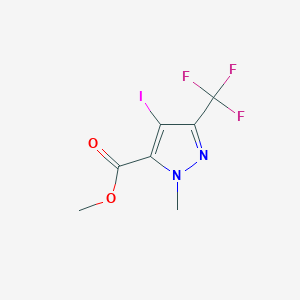

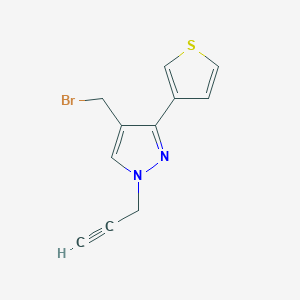

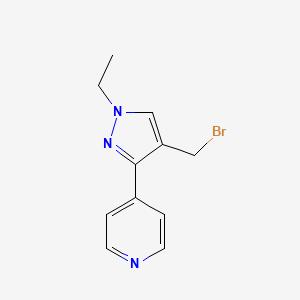

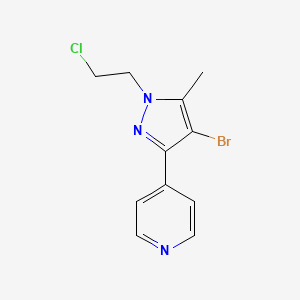

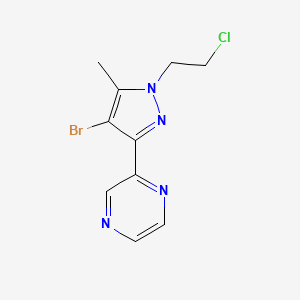

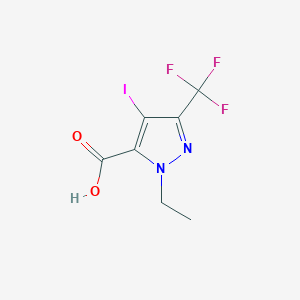

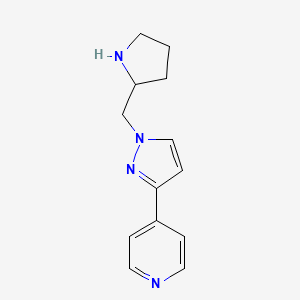

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.